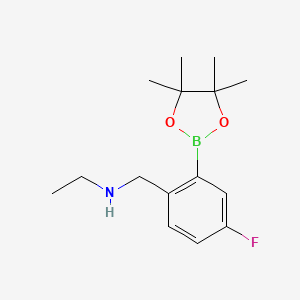

2-(Ethylaminomethyl)-5-fluorophenylboronic acid, pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Ethylaminomethyl)-5-fluorophenylboronic acid, pinacol ester, also known as EF-PB, is a boronic acid derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pinacol ester, which means that it contains a boronic acid group and an amine group connected by a carbon chain. The synthesis of EF-PB is a complex process, but it has been successfully achieved using various methods.

科学的研究の応用

Organic Synthesis Reagents and Catalysts

Boronic acid esters are widely used as reagents and catalysts in organic synthesis. They are stable, safe to handle, and considered green compounds. Their applications include facilitating various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction, which is a Nobel prize-winning technique used to synthesize biaryl compounds .

Chemical Biology Probes and Sensors

In chemical biology, boronic acid esters serve as probes and sensors due to their ability to bind with other molecules selectively. This property is particularly useful for detecting sugars and other biological substances .

Therapeutic Drugs

Some boronic acid esters have found applications in medicine as therapeutic drugs. Notably, they are components of cancer therapies like bortezomib (Velcade) and ixazomib (Ninlaro), which are used in the treatment of multiple myeloma .

Polymer Chemistry

Boronic acid esters are integral in polymer chemistry, where they are used to create dynamic cross-links in various polymer systems. This includes commercial thermoplastics and low molecular weight thermosetting resins .

Self-Healing Materials

The dynamic covalent bonds formed by boronic esters impart self-healing properties to materials such as hydrogels, organic gels, elastomers, and plastics. This makes them valuable for developing advanced materials with the ability to repair themselves after damage .

Drug Delivery Systems

Boronic acid esters can be structurally modified to develop reactive oxygen species (ROS)-responsive drug delivery systems. For example, phenylboronic acid pinacol ester (PBAP) has been used to encapsulate curcumin in nanoparticles for targeted drug delivery .

作用機序

Target of Action

Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

The compound, being a boronic acid pinacol ester, undergoes catalytic protodeboronation . This process involves a radical approach, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to various substrates .

Biochemical Pathways

Boronic acid pinacol esters are known to play a significant role in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are fundamental to many biochemical pathways.

Pharmacokinetics

It’s worth noting that boronic acid pinacol esters are generally stable to water and air , which could influence their bioavailability.

Result of Action

The compound’s ability to undergo protodeboronation and participate in carbon-carbon coupling and carbon heterocoupling reactions suggests that it can significantly influence the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Ethylaminomethyl)-5-fluorophenylboronic acid, pinacol ester. For instance, the compound is stable to water and air , suggesting that it can maintain its structure and function in a variety of environmental conditions.

特性

IUPAC Name |

N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BFNO2/c1-6-18-10-11-7-8-12(17)9-13(11)16-19-14(2,3)15(4,5)20-16/h7-9,18H,6,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTWGOKAWIFIJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylaminomethyl)-5-fluorophenylboronic acid, pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2972600.png)

![(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2972601.png)

![2-[4-(Difluoromethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2972604.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2972610.png)

![N-[2-(Cyclopropylmethyl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2972612.png)

![1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2972615.png)

![N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2972616.png)